molecular formula C16H12N2O3 B6318197 4-(5-Phenyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester CAS No. 340736-75-6

4-(5-Phenyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester

Cat. No. B6318197
CAS RN: 340736-75-6
M. Wt: 280.28 g/mol
InChI Key: JCSKVNHXPAQWKU-UHFFFAOYSA-N
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Description

The compound “4-(5-Phenyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester” is a derivative of the 1,2,4-oxadiazole class . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

Oxadiazoles can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesis of all regioisomeric forms taking representative examples has been covered in various studies . The synthesis of 1,2,4-oxadiazoles with thermosensitive functions expands the prospects of using the oxadiazole core as an amide- or ester-like linker in the design of bioactive compounds .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse and depend on the substituents present in the oxadiazole ring . These molecules have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary widely depending on the specific substituents present in the oxadiazole ring . For instance, some derivatives are reported to be yellow solids with specific melting points .

Scientific Research Applications

Drug Discovery and Design

The 1,2,4-oxadiazole heterocyclic ring, which is a part of the compound, has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities . This makes it an excellent framework for novel drug development .

Pharmaceutical Industry

1,2,4-Oxadiazole derivatives have found applications in the pharmaceutical industry . They have been utilized in the development of several medicinal scaffolds that demonstrate various biological activities .

Anti-Inflammatory Applications

A series of (4- (1,2,4-oxadiazol-5-yl) phenyl)-2-aminoacetamide derivatives showed good anti-neuroinflammation in a previous study . Some studies have proven that the anti-inflammatory compounds effective for some specific diseases could also be used to treat other inflammatory diseases .

Antibacterial Applications

1,2,4-Oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which are bacteria that cause serious diseases in rice . This suggests that these derivatives could be potential alternative templates for discovering novel antibacterial agents .

Antifungal Applications

1,2,4-Oxadiazole derivatives have also shown anti-fungal activity against Rhizoctonia solani, a fungus that poses a huge threat to global agriculture .

Nematocidal Activity

These derivatives have shown moderate nematocidal activity against Meloidogyne incognita, a species of root-knot nematode that is a major agricultural pest .

Scintillating Materials

Conjugated macrocyclic arrangements containing 1,2,4-oxadiazole core exhibit interesting electron-transfer or luminescent properties and are applied in the production of different types of conducting systems including scintillators .

Organic Light-Emitting Diodes (OLEDs)

1,2,4-Oxadiazole derivatives are also used in the production of organic light-emitting diodes (OLEDs) due to their luminescent properties .

properties

IUPAC Name

methyl 4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-20-16(19)13-9-7-11(8-10-13)14-17-15(21-18-14)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSKVNHXPAQWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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